molecular formula C8H13NO6 B13384958 o-(3-Carboxypropanoyl)homoserine

o-(3-Carboxypropanoyl)homoserine

Cat. No.: B13384958
M. Wt: 219.19 g/mol
InChI Key: GNISQJGXJIDKDJ-UHFFFAOYSA-N
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Description

O-succinyl-L-homoserine is a significant biochemical compound that serves as a precursor in the biosynthesis of L-methionine in microorganisms. It is also considered a promising platform chemical for the production of various C4 chemicals, including succinic acid, homoserine lactone, γ-butyrolactone, and 1,4-butanediol .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-succinyl-L-homoserine can be synthesized through the metabolic engineering of Escherichia coli. The process involves the deletion of specific genes (metJ and metI) and the overexpression of others (metL, metAfbr, yjeH, and thrAfbr) to increase the metabolic flux from aspartate to O-succinyl-L-homoserine . The fermentation process is optimized to achieve high yields, with the highest reported yield being 9.31 g/L from 20 g/L glucose .

Industrial Production Methods: Industrial production of O-succinyl-L-homoserine involves fermentation using recombinant Escherichia coli strains. The fermentation conditions, including pH, temperature, feeding strategy, and medium composition, are optimized to maximize the yield. The process can achieve a titre of up to 102.5 g/L . Additionally, the compound can be produced by coupling fermentation with enzymatic catalysis, using sucrose as a substrate .

Chemical Reactions Analysis

Types of Reactions: O-succinyl-L-homoserine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cystathionine gamma-synthase: Catalyzes the gamma-replacement reaction.

    Enzyme-catalyzed conditions: Required for the gamma-elimination reaction.

Major Products:

Biological Activity

O-(3-Carboxypropanoyl)homoserine, also known as O-succinyl-L-homoserine, is a significant biochemical compound classified as an L-alpha-amino acid. Its molecular formula is C8H13NO6, with a molecular weight of approximately 219.19 g/mol. This compound plays a crucial role in various biological processes, particularly in amino acid metabolism and the biosynthesis of L-methionine, an essential amino acid in many organisms, especially microorganisms.

Biological Significance

This compound is primarily recognized for its involvement in the biosynthesis of L-methionine . This pathway is vital for protein synthesis and various metabolic functions in microorganisms. The compound serves as a substrate for enzymes like cystathionine gamma-synthase , which converts it into cystathionine, highlighting its importance in sulfur amino acid metabolism.

Additionally, the compound has potential applications as a platform chemical for producing various C4 chemicals, including succinic acid and homoserine lactone, making it valuable in both biochemical and industrial contexts .

The biological activity of this compound can be summarized through its interactions within metabolic pathways:

  • Biosynthesis of L-Methionine : As a precursor, it is involved in the synthesis of L-methionine from homoserine.
  • Enzymatic Reactions : It interacts with cystathionine gamma-synthase to form cystathionine, which is crucial for further metabolic processes.
  • Metabolic Engineering : Recombinant strains of Escherichia coli are often engineered to enhance the production yield of this compound, showcasing its significance in metabolic engineering strategies.

Case Studies and Research Findings

Several studies have investigated the biological activity and applications of this compound:

  • Metabolomic Profiling : Research utilizing metabolomic tools has demonstrated that this compound plays a role in distinguishing metabolomic profiles under various stress conditions. This indicates its potential as a biomarker for metabolic responses to environmental changes .
  • Microbial Production : Studies have explored the microbial production of this compound using engineered strains. For instance, specific metabolic pathways were optimized to increase yields significantly, demonstrating its industrial relevance.
  • Comparative Analysis with Related Compounds : A comparative analysis highlighted unique features of this compound against similar compounds:
Compound NameStructure/FunctionUnique Features
O-acetyl-L-homoserinePrecursor for L-methionine biosynthesisDirectly involved in methionine synthesis
L-homoserineSubstrate for homoserine kinaseConverts to L-threonine
O-phospho-L-homoserinePhosphorylated form involved in metabolic pathwaysActs as an energy carrier
This compound Precursor for L-methionine biosynthesis and platform chemicalDual role enhances value in biochemical applications

Future Directions

Ongoing research into this compound focuses on its potential therapeutic applications and its role in metabolic regulation. Investigating its interactions with various enzymes could provide insights into new metabolic pathways and regulatory mechanisms.

Properties

IUPAC Name

2-amino-4-(3-carboxypropanoyloxy)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c9-5(8(13)14)3-4-15-7(12)2-1-6(10)11/h5H,1-4,9H2,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNISQJGXJIDKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(=O)CCC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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